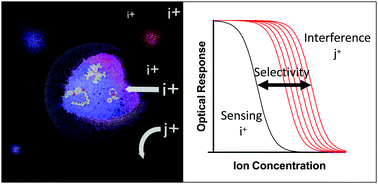Recent improvements to the selectivity of extraction-based optical ion sensors
Chemical Communications Pub Date: 2022-02-16 DOI: 10.1039/D1CC06636F
Abstract
Optical sensors continue to demonstrate tremendous potential across a wide range of applications due to their high versatility and low cost. This feature article will focus on a number of recent advances made in improving the performance of extraction-based optical ion sensors within our group. This includes the progress of anchored solvatochromic transduction to provide pH and sample volume independent optical responses in nanoemulsion-based sensors. A recent breakthough is in polyion sensing in biological fluids that uses a novel indirect transduction mechanism that significantly improves the selectivity of dinonylnaphthalenesulfonate-based protamine sensors and its potential applications beyond polyion sensing. The role of particle stabilizers in relation to the response of emulsified sensors is shown to be important. Current challenges in the field and possible opportunities are also discussed.

Recommended Literature
- [1] Ln(iii)–Ni(ii) heteropolynuclear metal organic frameworks of oxydiacetate with promising proton-conductive properties†
- [2] D. Theory of excitable media. Excitability and spatial order in membranes of developing systems
- [3] Glycomimetics for the inhibition and modulation of lectins
- [4] Stimuli-responsive materials: a web themed collection
- [5] Back cover
- [6] Preparation of in situ forming and injectable alginate/mesoporous Sr-containing calcium silicate composite cement for bone repair
- [7] Speciation dynamics of metals in dispersion of nanoparticles with discrete distribution of charged binding sites†
- [8] A promising electrochemical sensing platform based on a silver nanoparticles decorated copolymer for sensitive nitrite determination†
- [9] Triphenylphosphine-mediated olefination of aldehydes with (Z)-(2-acetoxyalk-1-enyl)phenyl-λ3-iodanes: generation and reaction of (2-oxoalkyl)phenyl-λ3-iodanes
- [10] 52. Properties of conjugated compounds. Part XV. The catalytic hydrogenation of butadiene-α-carboxylic acids

Journal Name:Chemical Communications
Research Products
-
CAS no.: 18104-44-4
-
CAS no.: 1030-27-9
-
CAS no.: 14959-84-3
-
CAS no.: 480-91-1









